molecular formula C23H22N2O2S2 B2489111 6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862825-21-6

6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2489111
CAS No.: 862825-21-6
M. Wt: 422.56
InChI Key: GUEVMXHRMPJGKM-UHFFFAOYSA-N
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Description

6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N2O2S2 and its molecular weight is 422.56. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors.

    Mode of Action

    These compounds could potentially interact with the bacterial quorum sensing system, specifically the LasB system . They may bind to the active site of the LasR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa .

    Biochemical Pathways

    By inhibiting the LasB system, these compounds could disrupt the normal functioning of the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation, virulence production, and other pathogenic behaviors .

    Result of Action

    The inhibition of quorum sensing could potentially reduce the pathogenicity of bacteria, making them less able to form biofilms or produce virulence factors .

Properties

IUPAC Name

6-methyl-2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-16-14-19-21(29-16)22(27)25(13-12-17-8-4-2-5-9-17)23(24-19)28-15-20(26)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEVMXHRMPJGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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